L-Cystine-d4
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Overview
Description
L-Cystine-d4 is a deuterium-labeled form of L-Cystine, an amino acid and intracellular thiol that plays a critical role in the regulation of cellular processes. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Cystine-d4 is synthesized through the deuteration of L-Cystine. The process involves the replacement of hydrogen atoms in L-Cystine with deuterium atoms. This can be achieved through various chemical reactions, including catalytic exchange reactions in the presence of deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation followed by chemical deuteration. Microorganisms such as Escherichia coli are used to produce L-Cystine, which is then subjected to deuteration processes to obtain this compound .
Chemical Reactions Analysis
Types of Reactions
L-Cystine-d4 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form cysteic acid.
Reduction: It can be reduced to form L-Cysteine-d4.
Substitution: Various substitution reactions can occur, particularly involving the thiol groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Cysteic acid.
Reduction: L-Cysteine-d4.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
L-Cystine-d4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving metabolic pathways and reaction mechanisms.
Biology: Helps in understanding the role of cystine in cellular processes and its metabolism.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of cystine in the body.
Industry: Employed in the production of deuterated compounds for various applications
Mechanism of Action
L-Cystine-d4 exerts its effects primarily through its role as a precursor for the synthesis of glutathione, a major antioxidant in the body. It helps in maintaining redox balance and protecting cells from oxidative stress. The deuterium labeling allows for precise tracking and quantification in metabolic studies .
Comparison with Similar Compounds
Similar Compounds
L-Cystine: The non-deuterated form of L-Cystine-d4.
L-Cysteine: The reduced form of L-Cystine.
N-Acetylcysteine: A derivative of L-Cysteine with additional acetyl groups
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in scientific studies. This makes it particularly valuable in research applications where accurate quantification and tracking of metabolic pathways are essential .
Properties
Molecular Formula |
C6H12N2O4S2 |
---|---|
Molecular Weight |
244.3 g/mol |
IUPAC Name |
(2R)-2-amino-3-[[(2R)-2-amino-2-carboxy-1,1-dideuterioethyl]disulfanyl]-3,3-dideuteriopropanoic acid |
InChI |
InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1/i1D2,2D2 |
InChI Key |
LEVWYRKDKASIDU-DFMORDAJSA-N |
Isomeric SMILES |
[2H]C([2H])([C@@H](C(=O)O)N)SSC([2H])([2H])[C@@H](C(=O)O)N |
Canonical SMILES |
C(C(C(=O)O)N)SSCC(C(=O)O)N |
Origin of Product |
United States |
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